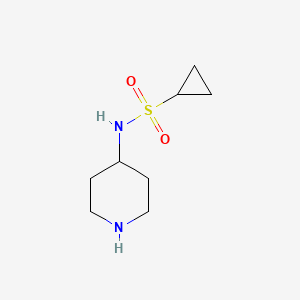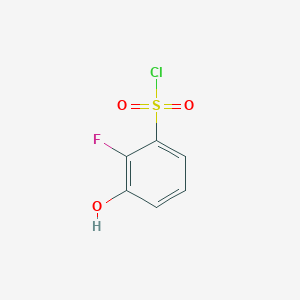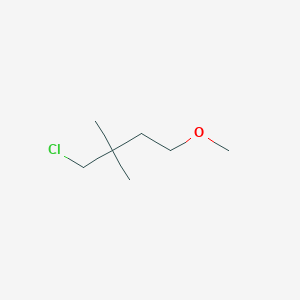
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclobutyl group and a methyl group, along with an aldehyde functional group at the first carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Introduction of Substituents: The cyclobutyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts such as aluminum chloride.
Aldehyde Functionalization: The aldehyde group can be introduced through the oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of light or catalysts.
Major Products:
Oxidation: 1-Cyclobutyl-4-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclobutyl-4-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexane ring and substituents may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclohexane-1-carbaldehyde: Lacks the cyclobutyl and methyl substituents, making it less complex.
1-Cyclobutylcyclohexane-1-carbaldehyde: Similar structure but without the methyl group.
4-Methylcyclohexane-1-carbaldehyde: Similar structure but without the cyclobutyl group.
Uniqueness: 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclobutyl and methyl substituents on the cyclohexane ring, along with the aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-cyclobutyl-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-5-7-12(9-13,8-6-10)11-3-2-4-11/h9-11H,2-8H2,1H3 |
Clave InChI |
IVVVLSZYTUDKFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)

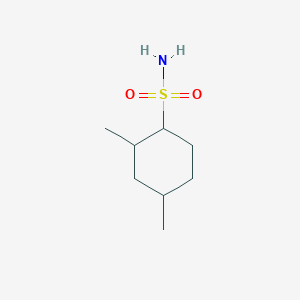
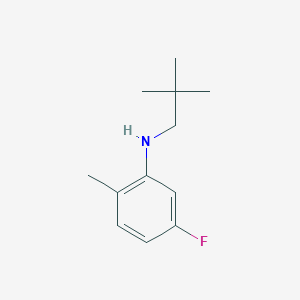
![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)
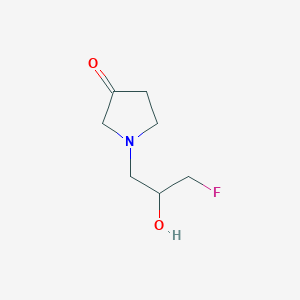
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)

![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
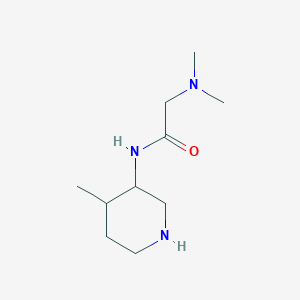
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
